![molecular formula C16H21N3O3S B2689488 Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate CAS No. 901272-69-3](/img/structure/B2689488.png)
Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tert-butyl group, a carbamate group (NHCOO-), a phenylethyl group, and a 1,3,4-oxadiazole ring with a methylsulfanyl group attached. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through cyclization of an appropriate precursor. The tert-butyl group and the phenylethyl group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the 1,3,4-oxadiazol-2-yl core. The tert-butyl group is likely to cause some steric hindrance, which could influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the 1,3,4-oxadiazole ring and the various substituents. The carbamate group could potentially undergo hydrolysis, and the methylsulfanyl group could be involved in redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Antimicrobial Activity
Tert-butyl carbazate-based compounds, including those related to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These compounds are derived from reactions involving tert-butyl carbazate with various reagents to yield products with potential antimicrobial properties. This research demonstrates the versatility of tert-butyl carbazate derivatives in creating bioactive compounds (Ghoneim & Mohamed, 2013).
Applications in Organic Synthesis
Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate and similar compounds have been used as intermediates in asymmetric Mannich reactions, illustrating their utility in the synthesis of chiral amino carbonyl compounds. This highlights their role in facilitating the creation of complex organic molecules with high precision and efficiency (Yang, Pan, & List, 2009).
Building Blocks in Organic Synthesis
These compounds also serve as valuable building blocks in organic synthesis. Their reactivity with organometallics to give N-(Boc)hydroxylamines demonstrates their potential as versatile intermediates in the construction of more complex molecules. This capability opens avenues for the development of novel synthetic strategies and materials (Guinchard, Vallée, & Denis, 2005).
Structural and Molecular Interactions
Research into carbamate derivatives, including tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate, extends into the study of their crystal structures and hydrogen bonding patterns. These studies provide insights into the molecular interactions that govern the assembly and properties of these compounds, with implications for understanding their behavior in various environments (Das et al., 2016).
Photophysical and Electroluminescent Properties
Furthermore, derivatives of tert-butyl carbazate have been explored for their photophysical and electroluminescent properties, contributing to the development of new materials for optoelectronic applications. This research demonstrates the potential of these compounds in creating efficient blue light emitters for use in display and lighting technologies (He et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)22-14(20)17-12(10-11-8-6-5-7-9-11)13-18-19-15(21-13)23-4/h5-9,12H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULAJCIZKDWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NN=C(O2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

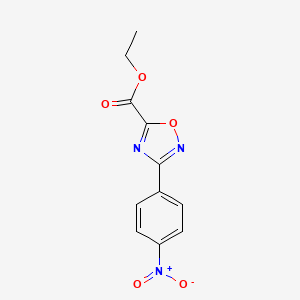
![tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B2689406.png)

![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)
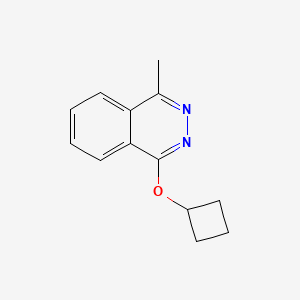



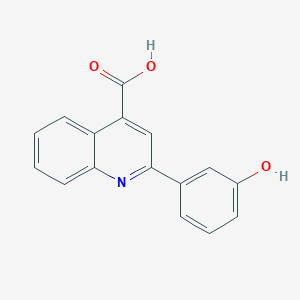
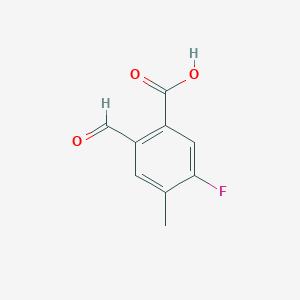
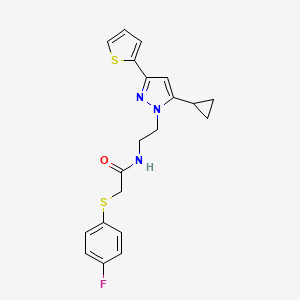
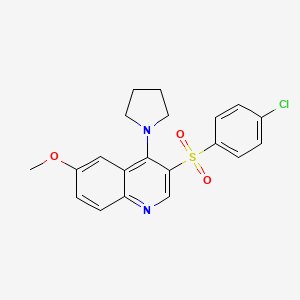
![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)